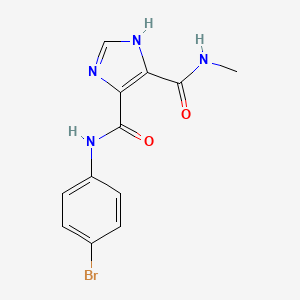
N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide, also known as BMD-152 or BRD-4760, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the imidazole family of drugs and has been shown to have promising effects in the treatment of various diseases.
作用機序
N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide exerts its effects by inhibiting the activity of a specific enzyme called inosine monophosphate dehydrogenase (IMPDH). This enzyme is involved in the synthesis of guanine nucleotides, which are essential for DNA replication and cell division. By inhibiting IMPDH, N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide can disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been shown to have several biochemical and physiological effects in various cell types. Studies have shown that N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the activity of various signaling pathways involved in cell growth and differentiation.
実験室実験の利点と制限
One of the main advantages of using N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide in lab experiments is its specificity and potency. N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been shown to selectively target IMPDH and has a high affinity for the enzyme. However, one of the limitations of using N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide. One area of interest is the development of more potent and selective inhibitors of IMPDH. Another area of interest is the investigation of the potential therapeutic applications of N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide in other diseases such as viral infections and autoimmune disorders. Additionally, the development of novel drug delivery systems for N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide could enhance its efficacy and reduce its toxicity in vivo.
合成法
The synthesis of N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide involves the reaction of 4-bromobenzylamine with N-methylimidazole-4,5-dicarboxylic acid anhydride in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学的研究の応用
N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide can inhibit the growth and proliferation of cancer cells by targeting specific molecular pathways involved in tumor growth.
特性
IUPAC Name |
4-N-(4-bromophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2/c1-14-11(18)9-10(16-6-15-9)12(19)17-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,14,18)(H,15,16)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHUQIWNWCARIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CN1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5816952.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5816955.png)
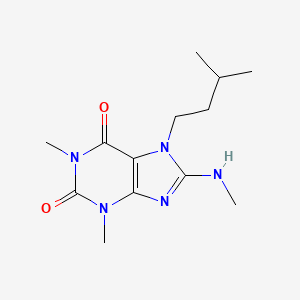


![4-[({[(4-chlorobenzyl)amino]carbonothioyl}amino)methyl]benzoic acid](/img/structure/B5817001.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5817020.png)
![4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5817025.png)
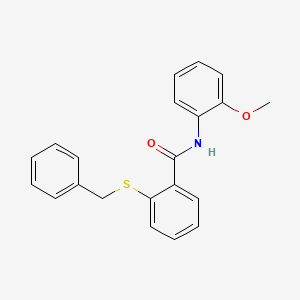
![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5817040.png)
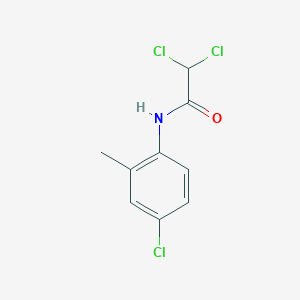
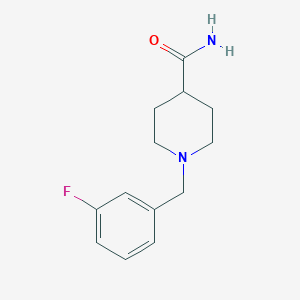
![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-9-hydroxy-9H-fluorene-9-carbohydrazide](/img/structure/B5817060.png)